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Compound of Interest

Compound Name: Aquastatin A

Cat. No.: B120116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aquastatin A biosynthetic

gene cluster, detailing its genetic organization, biosynthetic pathway, and the biological

activities of its products. It is intended to serve as a core resource for researchers in natural

product biosynthesis, enzymology, and drug discovery.

Executive Summary
Aquastatin A is a glycosylated heteromeric depside with a range of significant biological

activities, including antibacterial, antifungal, and enzyme-inhibitory properties.[1][2][3] Originally

isolated from Fusarium aquaeductuum, its biosynthetic gene cluster has been identified and

characterized from the fungus Austroacremonium gemini MST-FP2131.[1][2][4] The

biosynthesis is remarkably efficient, requiring only two key genes: a versatile non-reducing

polyketide synthase (NR-PKS) and a glycosyltransferase.[2][3] This guide summarizes the

current knowledge of this potent natural product's origins, from gene to molecule, and provides

detailed experimental methodologies for its study.

The Aquastatin A Biosynthetic Gene Cluster
Genome mining of Austroacremonium gemini MST-FP2131 led to the identification of the

Aquastatin A biosynthetic gene cluster (BGC).[2] The core of this cluster is comprised of two

genes essential for the production of glycosylated depsides.
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aquA: This gene encodes a non-reducing polyketide synthase (NR-PKS). It is a multidomain

enzyme with the architecture SAT-KS-AT-PT-ACP-TE.[2] This single enzyme is responsible

for synthesizing both polyketide precursors and catalyzing their condensation into a depside

backbone.[2][3]

aquC: This gene encodes a glycosyltransferase, which is responsible for attaching a

galactose moiety to the depside aglycone to form the final Aquastatin A molecule.[1][5]

aquB: While located within the cluster, heterologous expression studies have shown that

aquB has no direct catalytic role in the formation of the final Aquastatin A molecule.[5]

Quantitative Data
The biological activity of Aquastatin A and its derivatives has been quantified against various

targets. This data highlights its potential as a therapeutic lead compound.

Compound Target Activity Type Value
Source

Organism

Aquastatin A Na+/K+-ATPase IC50 7.1 µM
Fusarium

aquaeductuum

Aquastatin A H+/K+-ATPase IC50 6.2 µM
Fusarium

aquaeductuum

Aquastatin A S. aureus FabI IC50 3.2 µM
Sporothrix sp.

FN611

Aquastatin A
S. pneumoniae

FabK
IC50 9.2 µM

Sporothrix sp.

FN611

Aquastatin A

Protein Tyrosine

Phosphatase 1B

(PTP1B)

IC50 0.19 µM
Cosmospora sp.

SF-5060

Aquastatin A
S. aureus &

MRSA
MIC 16-32 µg/ml

Sporothrix sp.

FN611

Table 1: Summary of Quantitative Bioactivity Data for Aquastatin A.[4][6][7][8][9]
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Property Value

Molecular Formula C36H52O12

Molecular Weight 676.8 g/mol

Table 2: Physicochemical Properties of Aquastatin A.

Biosynthetic Pathway
The biosynthesis of Aquastatin A is a multi-step process orchestrated by the aquA and aquC

gene products. The versatile NR-PKS, AquA, synthesizes two distinct aromatic polyketides and

then esterifies them to form the depside core.

Synthesis of Precursor 1 (Orsellinic Acid): The AquA PKS uses an acetyl-CoA starter unit and

three malonyl-CoA extender units to synthesize orsellinic acid.

Synthesis of Precursor 2 (Alkylresorcylate): In a remarkable display of versatility, the same

enzyme, AquA, can incorporate long-chain acyl-CoAs (C14, C16, or C18) as starter units to

produce a variety of alkylresorcylic acids.[2][3]

Depside Bond Formation: The thioesterase (TE) domain of AquA catalyzes the

intermolecular esterification between the carboxyl group of the orsellinic acid moiety and a

hydroxyl group on the alkylresorcylate moiety, releasing the depside aglycone (Aquastatin

B).

Glycosylation: The glycosyltransferase, AquC, attaches a galactose sugar to the depside

aglycone, yielding the final product, Aquastatin A.[5]
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Fig 1. Aquastatin A Biosynthetic Pathway.

Experimental Protocols
The following protocols are summarized from the methodologies employed in the discovery and

characterization of the Aquastatin A BGC.

Isolation and Structure Elucidation of Aquastatins
Fungal Cultivation: Cultivate Austroacremonium gemini MST-FP2131 in a suitable liquid

medium (e.g., Potato Dextrose Broth) under appropriate temperature and shaking conditions

for a period sufficient for secondary metabolite production.
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Extraction: Separate the mycelia from the culture broth by filtration. Extract the broth with an

organic solvent such as ethyl acetate. Dry and concentrate the organic extract in vacuo.

Chromatographic Separation: Subject the crude extract to a series of chromatographic steps.

This may include initial fractionation using vacuum liquid chromatography (VLC) on silica gel,

followed by purification using semi-preparative and analytical High-Performance Liquid

Chromatography (HPLC) with a C18 column and a gradient of water and

acetonitrile/methanol.

Structure Elucidation: Determine the planar structures and stereochemistry of the purified

compounds using a combination of High-Resolution Mass Spectrometry (HRMS) and 1D/2D

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).

Heterologous Expression of the aqu Gene Cluster
This workflow allows for the confirmation of gene function and the production of pathway

metabolites in a clean genetic background.

Gene Cloning: Amplify the target genes (aquA, aquC) from the genomic DNA of A. gemini

using high-fidelity PCR. Clone these genes into AMA1-based fungal expression vectors,

placing them under the control of an inducible promoter, such as the alcA promoter.

Host Transformation: Transform the expression constructs into a suitable fungal host, such

as Aspergillus nidulans, using protoplast transformation methods. Select for successful

transformants using an appropriate marker.

Expression and Analysis: Grow the transformant strains in minimal medium with a repressing

carbon source (e.g., glucose). To induce gene expression, transfer the mycelia to a medium

containing an inducing agent (e.g., threonine for the alcA promoter).

Metabolite Profiling: After a suitable induction period, extract the culture and analyze the

metabolite profile using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to

identify the products of the heterologously expressed genes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for BGC Characterization
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Fig 2. Experimental workflow for BGC characterization.

Conclusion and Future Directions
The Aquastatin A biosynthetic gene cluster represents a highly streamlined system for

producing complex, bioactive depsides. The versatility of the core NR-PKS, AquA, in utilizing

different starter units presents exciting opportunities for biosynthetic engineering to generate

novel Aquastatin A analogs. Future research should focus on elucidating the specific

mechanisms of substrate recognition and catalysis by AquA, which could enable the rational

design of new antibacterial and anticancer agents. The heterologous expression system
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provides a powerful platform for these future studies and for the scalable production of these

valuable compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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